1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene
Overview
Description
1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene is an aromatic compound characterized by the presence of multiple chlorine atoms and a methyl group attached to a benzene ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene typically involves the chlorination of precursor aromatic compounds. One common method is the Friedel-Crafts alkylation, where a chlorinated benzene derivative reacts with a chlorinated toluene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure selective chlorination and minimize side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to remove chlorine atoms or reduce other functional groups present.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents can facilitate nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism by which 1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chlorine atoms can enhance the compound’s reactivity and binding affinity to specific targets. Pathways involved may include electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: A simpler chlorinated benzene derivative with fewer chlorine atoms.
2,3-Dichlorotoluene: A related compound with a similar structure but different substitution pattern.
4-Methyl-1,2-dichlorobenzene: Another chlorinated aromatic compound with a methyl group in a different position.
Uniqueness
1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene is unique due to its specific arrangement of chlorine atoms and the methyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,2-dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4/c1-8-5-6-12(16)14(18)10(8)7-9-3-2-4-11(15)13(9)17/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDKJOGFZHCXDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Cl)CC2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997588 | |
Record name | 1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76253-60-6 | |
Record name | 1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro[(dichlorophenyl)methyl]methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.256 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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